molecular formula C22H20F3N5OS B3004264 5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 909575-07-1

5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B3004264
CAS No.: 909575-07-1
M. Wt: 459.49
InChI Key: JLJFXOFDZXWMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), which plays a critical role in the JAK-STAT signaling pathway. This pathway is fundamental to processes such as hematopoiesis, immune response, and cell growth. Dysregulation of JAK2 signaling is implicated in the pathogenesis of myeloproliferative neoplasms (MPNs) and various autoimmune disorders . As a research tool, this compound is highly valuable for investigating the specific contributions of JAK2 in cellular and disease models, aiding in the elucidation of signaling mechanisms and the validation of JAK2 as a therapeutic target. Its structure is based on a triazolopyrimidine scaffold, a chemotype known for producing potent kinase inhibitors. Researchers utilize this molecule in preclinical studies for conditions like polycythemia vera, essential thrombocythemia, and rheumatoid arthritis. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Proper safety protocols should always be followed when handling this compound.

Properties

IUPAC Name

5-methyl-N-(2-methylphenyl)-2-methylsulfanyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5OS/c1-12-6-4-5-7-16(12)27-19(31)17-13(2)26-20-28-21(32-3)29-30(20)18(17)14-8-10-15(11-9-14)22(23,24)25/h4-11,18H,1-3H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJFXOFDZXWMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=C(C=C4)C(F)(F)F)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. The compound exhibited an IC50 value of 34.71 µM against the HEK293T cell line and was more effective than cisplatin in certain assays .

Table 1: Cytotoxicity of the Compound Against Different Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-2313.3
A54926
HEK293T34.71

Antimicrobial Activity

The compound has shown promising results against various microbial strains. In vitro studies indicated its effectiveness against Mycobacterium smegmatis with a Minimum Inhibitory Concentration (MIC) of 26.46 µg/mL, outperforming traditional antibiotics like Isoniazid .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and microbial resistance. It is believed to exert its effects through:

  • Inhibition of Kinases : The compound may interfere with kinase signaling pathways that are crucial for cancer cell proliferation.
  • Apoptosis Induction : It has been suggested that the compound triggers apoptotic pathways in cancer cells, leading to increased cell death.
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to their overall therapeutic efficacy .

Study on Antitumor Efficacy

A study conducted on a series of derivatives similar to the target compound revealed that certain modifications enhanced their antitumor efficacy significantly. For example, derivatives with phenolic hydroxyl groups exhibited strong antiproliferative effects against lung carcinoma cells .

Antitubercular Activity Study

Another research effort focused on the antitubercular properties of compounds derived from the same scaffold. The results indicated that modifications could lead to enhanced activity against tuberculosis pathogens, showcasing the versatility of this chemical framework in drug development .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1 summarizes key analogs and their physical properties:

Compound ID Substituents (Position) Melting Point (°C) Yield (%) Molecular Weight Source
Target 5-Me, 2-SMe, N-(o-tolyl), 7-CF₃Ph N/A N/A ~505.9 -
5j (Ev2) 5-Me, 2-NH₂, N-(4-NO₂Ph), 7-TMP* 319.9–320.8 43 453.17
5k (Ev2) 5-Me, 2-NH₂, N-(4-BrPh), 7-TMP 280.1–284.3 54 513.09
2h (Ev10) 5-Me, 2-SEt, N-(4-MeOPh), 7-3-MeOPh 251.9–253.1 N/A 524.55
17 (Ev6) 5-Me, 2-iPr, N-(4-CF₃Ph) N/A 29 336.0
21 (Ev6) 5-Me, 2-(2-MePr), N-(4-CF₃Ph) N/A 96 350.0

*TMP = 3,4,5-trimethoxyphenyl.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with CF₃ (e.g., Target, 17, 21) exhibit higher metabolic stability due to reduced electron density .
  • Ortho-Substitution : The Target’s N-(o-tolyl) group may reduce solubility compared to para-substituted analogs (e.g., 5j, 5k) but improve target binding via steric effects .
  • Sulfur-Containing Groups: The Target’s 2-(methylthio) substituent likely increases lipophilicity (logP) compared to amino (5j, 5k) or ethylthio (2h) groups, affecting membrane permeability .

Molecular Descriptors and QSAR

  • Electronic Effects : CF₃ and methylthio substituents lower the HOMO energy, enhancing stability against nucleophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.